(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime
Overview
Description
(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH, which is derived from aldehydes or ketones. This particular compound features a benzyloxy group and a bromine atom attached to a picolinaldehyde backbone, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime typically involves the condensation of 5-(benzyloxy)-6-bromopicolinaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzyloxy and bromine substituents can modulate the compound’s reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-6-chloropicolinaldehyde oxime: Similar structure but with a chlorine atom instead of bromine.
5-(Benzyloxy)-6-fluoropicolinaldehyde oxime: Similar structure but with a fluorine atom instead of bromine.
5-(Benzyloxy)-6-iodopicolinaldehyde oxime: Similar structure but with an iodine atom instead of bromine.
Uniqueness
(Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with various molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-13-12(7-6-11(16-13)8-15-17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYXJLWMHLTXTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=NO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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